6,7-Dihydroxyswainsonine
Übersicht
Beschreibung
6,7-Dihydroxyswainsonine is a specialty product used in proteomics research . It is a swainsonine analogue and its molecular formula is C8H15NO5 . The molecular weight is 205.21 .
Synthesis Analysis
The synthesis of swainsonine, which is similar to this compound, has been achieved in 9 steps with a 24% overall yield . The key feature of the synthesis is the tactical combination of reactions: organocatalyzed aldolization/reductive amination, which allows for a rapid construction of highly functionalized heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H15NO5 . This indicates that it contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
6,7-dihydro-5H-cyclopenta[b] pyridine, a key compound related to 6,7-Dihydroxyswainsonine, is significant in the production of pharmaceuticals, including fourth-generation Cefpirome, a potent antibiotic. This compound also has applications in bactericides and antimicrobials (Fu Chun, 2007).
Inhibition of Enzymes
Derivatives like 6,7-dihydroxy-3,4-dihydroisoquinolines are potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These derivatives are not substrates for the enzyme, indicating their selective inhibition properties (B. Cheng, T. Origitano, M. Collins, 1987).
Antibiotic Potentiation
6,7-Dihydroxyflavone significantly increases the susceptibility of methicillin-resistant and methicillin-sensitive Staphylococcus aureus to β-lactam antibiotics, highlighting its potential in addressing antibiotic resistance (Youichi Sato, H. Shibata, N. Arakaki, T. Higuti, 2004).
Genotoxicity and Cytotoxicity Studies
Studies on compounds like 6,7-dihydroxycoumarin (aesculetin) reveal their non-genotoxic nature and lack of cytotoxicity, indicating safety for use in various applications, including the modulation of genotoxic effects of other drugs (E. S. Marques, Daiane Bernardoni Salles, E. L. Maistro, 2015).
Anticancer Drug Development
Derivatives of this compound, such as compound 7, show promise in therapeutic efficacy against large tumors and have potential as clinical drug candidates due to their oral activity and non-relapseability (A. Rivkin, Fumihiko Yoshimura, A. E. Gabarda, Y. Cho, T. Chou, Huajin Dong, S. Danishefsky, 2004).
Antiviral Properties
Endophytic fungi like Nigrospora sp. YE3033, which produce compounds related to this compound, have shown potential in the development of anti-influenza A virus drugs (Shou-Peng Zhang, Rong Huang, Fangfang Li, Hong-Xia Wei, Xiao-Wei Fang, Xiao-Song Xie, Dong-Guo Lin, Shao-Hua Wu, Jian He, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHMQGAWBUNLD-RDULZCEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2N1CC(C(C2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446432 | |
Record name | 6,7-DIHYDROXYSWAINSONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144367-16-8 | |
Record name | 6,7-DIHYDROXYSWAINSONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.